molecular formula C9H11Cl2N5O2 B591164 Dedihydroxy Dichloroganciclovir CAS No. 441349-85-5

Dedihydroxy Dichloroganciclovir

Cat. No.: B591164
CAS No.: 441349-85-5
M. Wt: 292.12
InChI Key: GYWLSXDKTRNXND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dedihydroxy Dichloroganciclovir involves the reaction of 2-amino-9-[(2-chloro-1-(chloromethyl)ethoxy)methyl]-1,9-dihydro-6H-purin-6-one with appropriate reagents under controlled conditions. The reaction typically requires a chlorinating agent and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Dedihydroxy Dichloroganciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like methanol, ethanol, or water, under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role as an intermediate in the synthesis of Ganciclovir. Its chemical structure allows for selective reactions that are crucial in the production of antiviral agents.

Properties

IUPAC Name

2-amino-9-(1,3-dichloropropan-2-yloxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N5O2/c10-1-5(2-11)18-4-16-3-13-6-7(16)14-9(12)15-8(6)17/h3,5H,1-2,4H2,(H3,12,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWLSXDKTRNXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CCl)CCl)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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